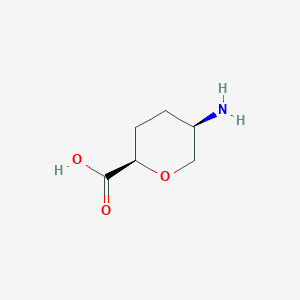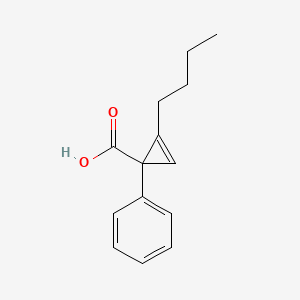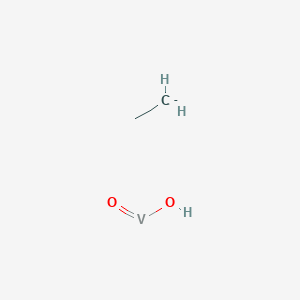
4-Pentenoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoyl fluoride is an organic compound with the molecular formula C5H7FO It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom attached to the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: 4-Pentenoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of fluorinating agents like DAST or SF4 is common, and the process may be optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 4-Pentenoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives.
科学的研究の応用
4-Pentenoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Fluorinated compounds are often investigated for their potential as pharmaceuticals, and this compound may serve as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 4-pentenoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of carbon-fluorine bonds, which are of significant interest in medicinal chemistry and materials science.
類似化合物との比較
4-Pentenoic Acid: The non-fluorinated analog of 4-pentenoyl fluoride, which lacks the unique reactivity imparted by the fluorine atom.
4-Pentynoyl Fluoride: A similar compound with a triple bond, offering different reactivity and applications.
Fluorinated Carboxylic Acids: Other fluorinated carboxylic acids, such as trifluoroacetic acid, which share some reactivity characteristics but differ in structure and properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct reactivity and potential applications that are not shared by its non-fluorinated or non-alkene analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
719301-32-3 |
|---|---|
分子式 |
C5H7FO |
分子量 |
102.11 g/mol |
IUPAC名 |
pent-4-enoyl fluoride |
InChI |
InChI=1S/C5H7FO/c1-2-3-4-5(6)7/h2H,1,3-4H2 |
InChIキー |
MGDUKFZZYXUQKC-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)






![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)

